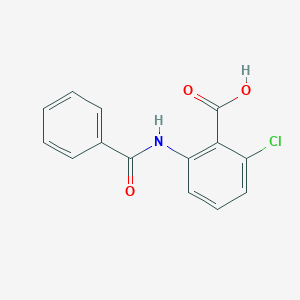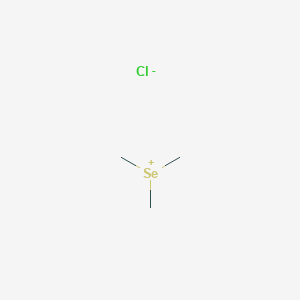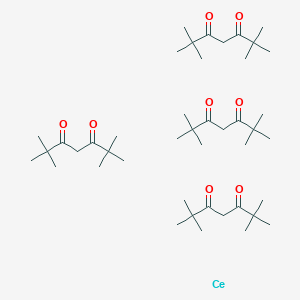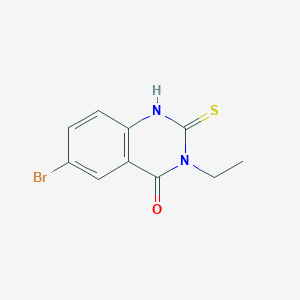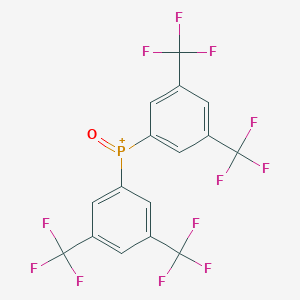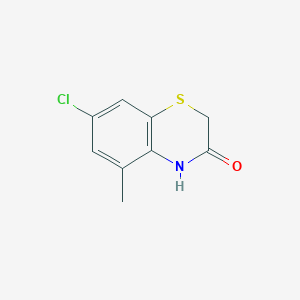
7-Chloro-5-methyl-2H-1,4-benzothiazin-3(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-5-methyl-2H-1,4-benzothiazin-3(4H)-one is a heterocyclic compound that has been extensively studied for its potential applications in various scientific fields. It is a synthetic compound that has been synthesized using various methods, and its mechanism of action has been investigated in detail.
Wirkmechanismus
The mechanism of action of 7-Chloro-5-methyl-2H-1,4-benzothiazin-3(4H)-one is not fully understood. However, it has been shown to inhibit the growth of various microorganisms by interfering with their DNA synthesis and replication. It has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 7-Chloro-5-methyl-2H-1,4-benzothiazin-3(4H)-one has a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects. Additionally, it has been investigated for its potential to regulate glucose metabolism and insulin secretion, which may have implications for the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7-Chloro-5-methyl-2H-1,4-benzothiazin-3(4H)-one in lab experiments is its potential to inhibit the growth of various microorganisms, which may be useful in studying their biology and pathogenesis. Additionally, its potential therapeutic effects in various diseases make it an attractive compound for further investigation. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret results from experiments.
Zukünftige Richtungen
There are several future directions for the study of 7-Chloro-5-methyl-2H-1,4-benzothiazin-3(4H)-one. One direction is to investigate its potential therapeutic effects in various diseases, such as cancer, diabetes, and neurodegenerative diseases. Another direction is to further elucidate its mechanism of action, which may provide insights into its potential therapeutic applications. Additionally, the development of new synthesis methods and the investigation of its potential applications in other scientific fields, such as materials science, may also be fruitful areas of research.
Synthesemethoden
The synthesis of 7-Chloro-5-methyl-2H-1,4-benzothiazin-3(4H)-one has been achieved using various methods, including the reaction of 2-aminothiophenol with chloroacetyl chloride, the reaction of 2-mercaptobenzothiazole with chloroacetic acid, and the reaction of 2-mercaptobenzothiazole with chloroacetyl chloride. The yield and purity of the compound depend on the specific synthesis method used.
Wissenschaftliche Forschungsanwendungen
7-Chloro-5-methyl-2H-1,4-benzothiazin-3(4H)-one has been extensively studied for its potential applications in various scientific fields. It has been investigated for its antimicrobial, antifungal, and antiviral properties. It has also been studied for its potential use in the treatment of cancer, diabetes, and neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
15182-83-9 |
|---|---|
Produktname |
7-Chloro-5-methyl-2H-1,4-benzothiazin-3(4H)-one |
Molekularformel |
C9H8ClNOS |
Molekulargewicht |
213.68 g/mol |
IUPAC-Name |
7-chloro-5-methyl-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C9H8ClNOS/c1-5-2-6(10)3-7-9(5)11-8(12)4-13-7/h2-3H,4H2,1H3,(H,11,12) |
InChI-Schlüssel |
CKRMHETZULBGOC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC2=C1NC(=O)CS2)Cl |
Kanonische SMILES |
CC1=CC(=CC2=C1NC(=O)CS2)Cl |
Andere CAS-Nummern |
15182-83-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzo[b]selenophen-3(2H)-one](/img/structure/B102045.png)
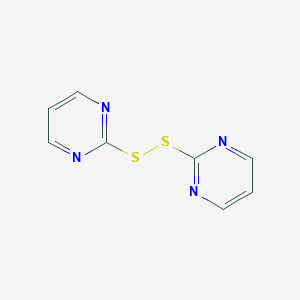
![2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B102049.png)
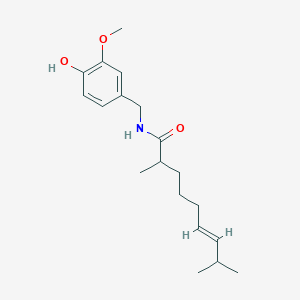
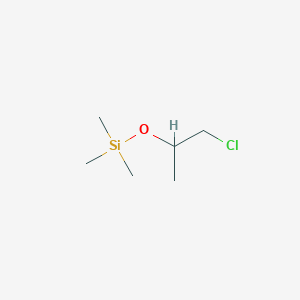

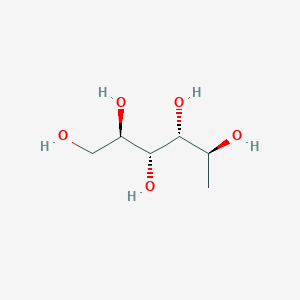
![4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acid](/img/structure/B102060.png)

